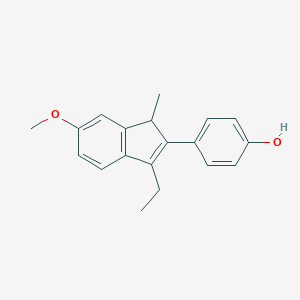
4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential applications in the field of medicine and sports. It is a synthetic compound that was developed by GTx, Inc. in the late 1990s, and has since been the subject of numerous scientific studies.
Mécanisme D'action
4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of muscle and bone tissue. By binding to these receptors, 4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol can stimulate the growth of muscle and bone tissue, while minimizing the side effects associated with traditional anabolic steroids.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol can increase lean body mass, improve muscle strength and endurance, and reduce fat mass in both men and women. It has also been shown to improve bone density and reduce the risk of fractures in postmenopausal women.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol in laboratory experiments is its selectivity for androgen receptors, which minimizes the risk of side effects and makes it a safer alternative to traditional anabolic steroids. However, one limitation of using 4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol is its relatively short half-life, which means that it must be administered more frequently than other SARMs.
Orientations Futures
There are several potential future directions for research on 4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol, including its potential applications in the treatment of muscle wasting and bone disorders, as well as its potential use in the field of sports medicine. Additional studies are also needed to further elucidate its mechanism of action and potential side effects, as well as to optimize its dosing and administration protocols.
In conclusion, 4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol is a promising compound that has shown potential for a variety of medical and sports-related applications. Further research is needed to fully explore its therapeutic potential and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol involves several steps, including the reaction of 3-ethyl-6-methoxyindole with methyl iodide, followed by the reaction of the resulting compound with 4-hydroxyphenethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol has been studied for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and androgen deficiency. It has also been investigated for its potential use in the treatment of breast cancer, as well as for its ability to improve bone density and reduce the risk of fractures in postmenopausal women.
Propriétés
Numéro CAS |
167638-43-9 |
|---|---|
Nom du produit |
4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol |
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-(3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl)phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3 |
Clé InChI |
ARRLKELHSXEBEL-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES canonique |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Synonymes |
6-Me-indenestrol A 6-Me-indenestrol B indenestrol A 6-monomethyl ether indenestrol A 6-monomethyl ether, (R)-isomer indenestrol A 6-monomethyl ether, (S)-isomer indenestrol B 6-monomethyl ethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
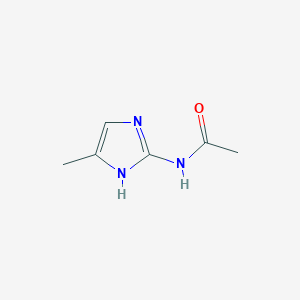
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
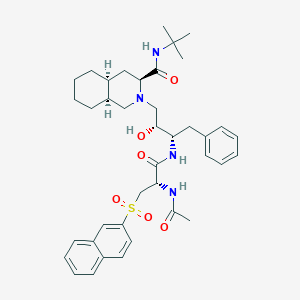
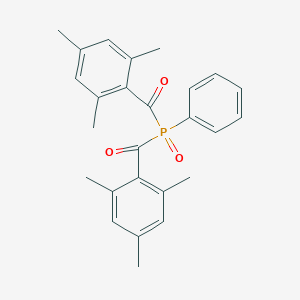
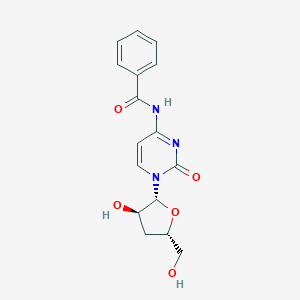
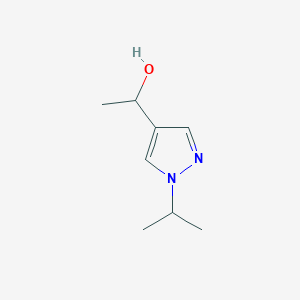
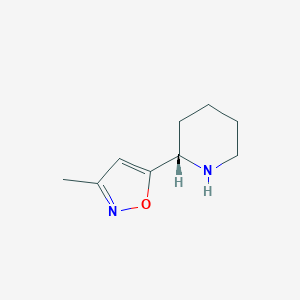
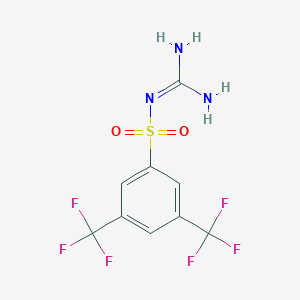
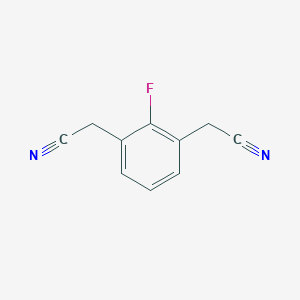
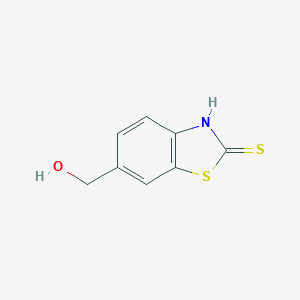
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)